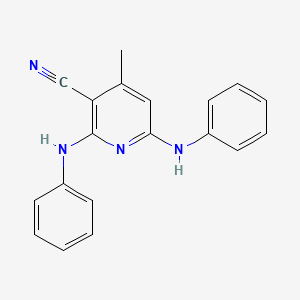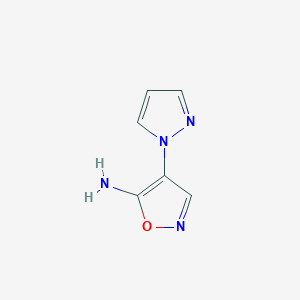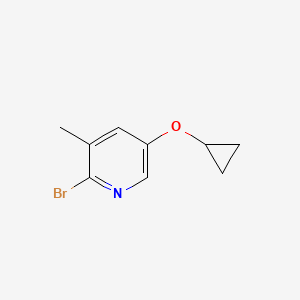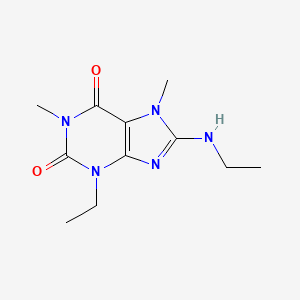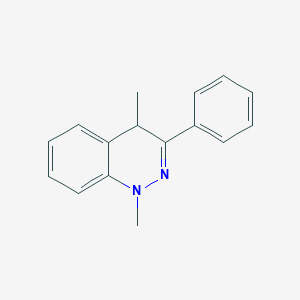
1,4-dimethyl-3-phenyl-4H-cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethyl-3-phenyl-4H-cinnoline is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₆N₂ It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-dimethyl-3-phenyl-4H-cinnoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenyl-2-propen-1-amine with 1,4-dimethyl-2-nitrobenzene in the presence of a reducing agent can yield the desired cinnoline derivative. The reaction typically requires heating and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,4-dimethyl-3-phenyl-4H-cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrocinnoline derivatives. Substitution reactions can result in a wide range of functionalized cinnoline compounds.
Aplicaciones Científicas De Investigación
1,4-dimethyl-3-phenyl-4H-cinnoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1,4-dimethyl-3-phenyl-4H-cinnoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the cinnoline ring.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with a fused benzene and pyridine ring.
Isoquinoline: Similar to quinoline but with a different ring fusion pattern.
Quinoxaline: Contains a benzene ring fused with a pyrazine ring.
Uniqueness
1,4-dimethyl-3-phenyl-4H-cinnoline is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups
Propiedades
Número CAS |
86785-51-5 |
|---|---|
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1,4-dimethyl-3-phenyl-4H-cinnoline |
InChI |
InChI=1S/C16H16N2/c1-12-14-10-6-7-11-15(14)18(2)17-16(12)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Clave InChI |
HDKSQYGTUOENLW-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2N(N=C1C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)
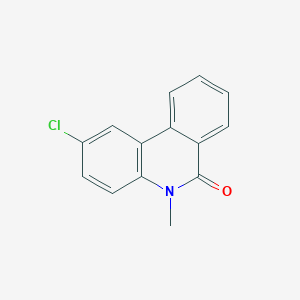
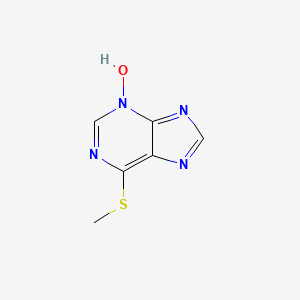
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
![6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)
